![molecular formula C17H26ClNO2 B1374511 2-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride CAS No. 1220031-11-7](/img/structure/B1374511.png)
2-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride, also known as 2-AEPH, is a synthetic compound used in a variety of scientific research applications. It is a piperidine derivative that can be synthesized from a variety of starting materials, including the piperidine derivative 4-allyl-2-methoxyphenoxyethanol.
Applications De Recherche Scientifique
Synthesis of Biologically Active Piperidine Derivatives
Piperidine derivatives are crucial in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . The compound can serve as a starting material for the synthesis of various biologically active piperidine derivatives. These derivatives can be designed to target specific receptors or enzymes within biological systems, potentially leading to the development of new medications.
Development of Insecticidal Agents
Eugenol derivatives, which share a structural similarity with the compound, have shown significant insecticidal activity . By modifying the structure of “2-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride”, researchers can enhance its insecticidal properties, offering a potential for the development of new, more effective insecticides.
Pharmacological Applications
The piperidine moiety is a common feature in many pharmacologically active compounds. This compound could be utilized in the discovery and biological evaluation of potential drugs, especially as a scaffold for the development of dual inhibitors for kinases like ALK and ROS1 .
Propriétés
IUPAC Name |
2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2.ClH/c1-3-6-14-8-9-16(17(13-14)19-2)20-12-10-15-7-4-5-11-18-15;/h3,8-9,13,15,18H,1,4-7,10-12H2,2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZAMDXOGFQSOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCC2CCCCN2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1374428.png)
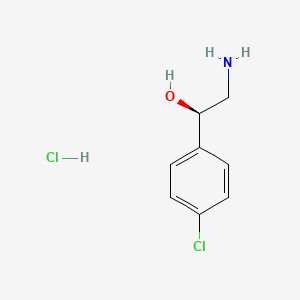
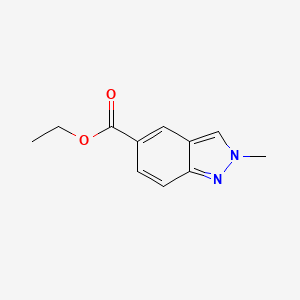


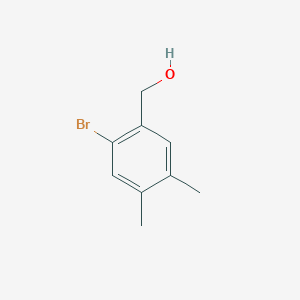

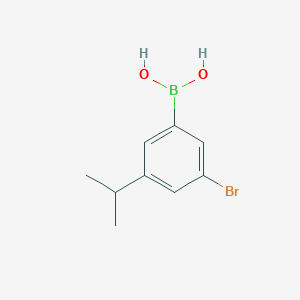

![2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-methylacetamide hydrochloride](/img/structure/B1374445.png)
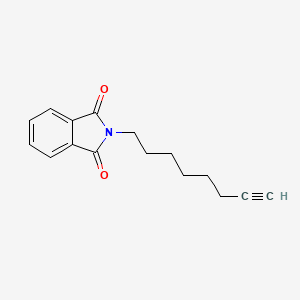
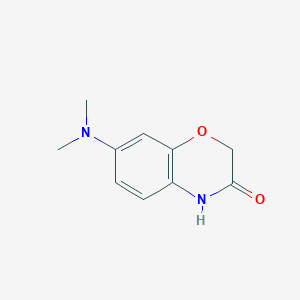
![6-Cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B1374450.png)
